D-myo-Inositol-3-phosphate is derived from myo-inositol, a carbohydrate that is synthesized from glucose-6-phosphate through the action of inositol-3-phosphate synthase. This compound is classified under inositol phosphates, which are characterized by their phosphate groups attached to the inositol ring structure. The sodium salt form enhances its solubility and stability, making it suitable for various biochemical applications.
The synthesis of D-myo-Inositol-3-phosphate can be achieved through several methods:
In enzymatic synthesis, the reaction conditions such as pH, temperature, and substrate concentration are critical for optimizing yield and purity. The use of recombinant enzymes has also been explored to enhance production efficiency.
D-myo-Inositol-3-phosphate has a unique molecular structure characterized by a six-membered carbon ring with five hydroxyl groups and one phosphate group attached at the third carbon position. This arrangement allows it to participate actively in biochemical signaling pathways.
D-myo-Inositol-3-phosphate participates in several important biochemical reactions:
The kinetics of these reactions are influenced by enzyme concentration, substrate availability, and cellular conditions such as pH and ionic strength.
The mechanism by which D-myo-Inositol-3-phosphate exerts its effects involves several key steps:
Research indicates that alterations in D-myo-Inositol-3-phosphate levels can significantly impact cell signaling dynamics and physiological responses .
Relevant data regarding its stability and reactivity are crucial for handling and storage considerations in laboratory settings .
D-myo-Inositol-3-phosphate has diverse applications primarily within scientific research:
D-myo-Inositol-3-phosphate sodium salt possesses the molecular formula C₆H₁₂O₉P•Na and a molecular weight of 282.12 g/mol [1] [2]. This compound belongs to the family of inositol phosphates (InsP), characterized by a cyclohexanehexol ring with a single phosphate group esterified at a specific hydroxyl position. The "D-myo" prefix denotes the myo-inositol stereoisomer with the D-enantiomeric configuration, which is biologically predominant. The defining structural feature is the equatorial positioning of the phosphate group at the C3 position of the myo-inositol ring [3]. This specific spatial orientation creates a distinct three-dimensional conformation that dictates its molecular interactions and biological recognition patterns.
The sodium salt form enhances the compound's stability and water solubility by providing a counterion for the negatively charged phosphate group. Key chemical identifiers include:
Table 1: Molecular Identity of D-myo-Inositol-3-phosphate (Sodium Salt)
Property | Value/Descriptor |
---|---|
Molecular Formula | C₆H₁₂O₉P•Na |
Molecular Weight | 282.12 g/mol |
Canonical SMILES | [C@H]1(C@HO.[Na]⁺ |
Key Stereochemical Feature | Equatorial phosphate at C3 |
Biological Role | Signaling intermediate; Metabolic precursor |
Inositol phosphate isomers exhibit remarkable functional diversity dictated by phosphate positioning, despite sharing identical atomic compositions. D-myo-Inositol-3-phosphate (Ins(3)P) is functionally distinct from other isomers due to its unique stereochemistry:
Ins(1)P (1L-myo-Inositol-1-phosphate): Often misidentified historically with Ins(3)P due to ring symmetry in early assays. However, enzymatic specificity differentiates them: myo-inositol-1-phosphate synthase (MIPS) exclusively produces Ins(3)P as the initial product of de novo inositol biosynthesis [3] [6]. Ins(1)P may arise from alternative pathways but lacks the conserved precursor role.
Ins(1,4,5)P₃: A pivotal second messenger generated from phosphatidylinositol 4,5-bisphosphate (PIP₂) hydrolysis. Unlike Ins(3)P, it carries three phosphate groups at positions 1, 4, and 5, enabling high-affinity calcium channel binding in animal cells [1]. Ins(3)P does not directly mobilize calcium but serves as a metabolic precursor for PIPs.
Ins(4)P & Ins(5)P: Monophosphates with distinct metabolic fates. Ins(4)P participates in phosphatidylinositol 4-kinase pathways, while Ins(5)P is a minor metabolite in inositol pentakisphosphate synthesis.
Table 2: Functional Differentiation of Key Inositol Phosphate Isomers
Isomer | Phosphate Positions | Primary Biosynthetic Origin | Key Biological Role |
---|---|---|---|
Ins(3)P | 3 | De novo synthesis via MIPS from Glc-6-P | Precursor for myo-inositol, PIPs; Signaling |
Ins(1)P | 1 | Dephosphorylation of higher InsPs | Minor metabolic intermediate |
Ins(1,4,5)P₃ | 1,4,5 | PIP₂ hydrolysis by phospholipase C | Calcium release from ER; Animal cell signaling |
Ins(4)P | 4 | Phosphorylation of PtdIns or Ins | Precursor for PIP₂ synthesis |
The stereochemical specificity of Ins(3)P is evolutionarily conserved. In Arabidopsis thaliana, genetic knockout studies confirm that MIPS enzymes exclusively generate Ins(3)P, not other isomers, and this activity is indispensable for embryogenesis due to its role in phosphatidylinositol (PtdIns) synthesis [3]. Mass spectrometry and enzymatic assays further distinguish Ins(3)P from isomers like Ins(1)P, as their phosphate positioning alters substrate recognition by kinases, phosphatases, and phospholipases [6].
The sodium salt form of D-myo-Inositol-3-phosphate significantly enhances its physicochemical properties for research applications:
Table 3: Physicochemical Profile of Sodium Salt vs. Theoretical Free Acid Form
Property | Sodium Salt Form | Free Acid Form (Theoretical) |
---|---|---|
Aqueous Solubility | High (>50 mg/mL) | Moderate to Low |
Hygroscopicity | Low | High |
pH in Solution | Neutral (pH 6.5–7.5) | Acidic |
Storage Stability | Long-term (desiccated, -20°C) | Limited by self-hydrolysis |
Research Applications | Cell culture; Enzymology | Limited utility |
The salt’s stability enables its use in sensitive biochemical assays, such as continuous spectrophotometric monitoring of MIPS activity. However, researchers must avoid divalent metal ions (e.g., Mg²⁺, Zn²⁺) in buffers, as these can catalyze non-enzymatic hydrolysis or form insoluble complexes [6]. In plant studies, the compound’s stability permits microinjection or feeding experiments to rescue mips mutant phenotypes, confirming its biological activity as a myo-inositol precursor [3].
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: